molecular formula C20H24N2O4S B7636685 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide

Cat. No. B7636685
M. Wt: 388.5 g/mol
InChI Key: XAFGXCQMUWERMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which plays an important role in the immune system. PF-06463922 has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, including cytokine signaling. By inhibiting TYK2, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide is able to block the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce the production of pro-inflammatory cytokines, such as IL-23 and IFN-γ. This reduction in cytokine production led to a decrease in inflammation and tissue damage in animal models of autoimmune diseases. 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was also able to reduce the activation of immune cells, such as T cells and macrophages, which play a key role in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has several advantages for lab experiments. It has a high selectivity for TYK2, which reduces the potential for off-target effects. It also has a good pharmacokinetic profile, which allows for easy dosing and administration in animal models. However, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has a relatively low solubility, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. One potential area of research is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of research is the investigation of the long-term safety and efficacy of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide in animal models and human clinical trials. Finally, the use of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide in other autoimmune diseases, such as multiple sclerosis and lupus, could also be explored.

Synthesis Methods

The synthesis of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide involves several steps. First, 3-phenoxybenzoic acid is reacted with thionyl chloride to form 3-phenoxybenzoyl chloride. Then, this intermediate is reacted with N-(3-piperidin-1-ylsulfonyl)aniline to form 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce skin inflammation and hyperproliferation. In a mouse model of rheumatoid arthritis, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce joint inflammation and bone destruction. In a mouse model of inflammatory bowel disease, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce intestinal inflammation and improve barrier function.

properties

IUPAC Name

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(12-15-26-18-9-3-1-4-10-18)21-17-8-7-11-19(16-17)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFGXCQMUWERMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide

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